9,10-Dioxo-9,10-dihydroanthracene-2-carboxamide
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Overview
Description
9,10-Dioxo-9,10-dihydroanthracene-2-carboxamide is an organic compound derived from anthracene It is characterized by the presence of two ketone groups at the 9 and 10 positions and a carboxamide group at the 2 position of the anthracene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-2-carboxamide typically involves the amidation of 9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid with an appropriate amine. One effective method involves coupling a weakly reactive amine, such as 1-aminoanthracene-9,10-dione, with sterically hindered carboxylic acids using a coupling agent like COMU . This reaction is typically carried out under mild conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 9,10-Dioxo-9,10-dihydroanthracene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming dihydroxy derivatives.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and activated carbon as a promoter in solvents like xylene.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts or under basic conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Substituted anthracene derivatives.
Scientific Research Applications
9,10-Dioxo-9,10-dihydroanthracene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various anthracene derivatives and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-2-carboxamide involves its interaction with specific molecular targets. The compound can act as an electron acceptor or donor, participating in redox reactions. It may also interact with enzymes and proteins, affecting their activity and function. The exact pathways and molecular targets are still under investigation, but its ability to undergo various chemical transformations makes it a versatile compound in research.
Comparison with Similar Compounds
9,10-Dioxo-9,10-dihydroanthracene-2-carbaldehyde: Similar structure but with an aldehyde group instead of a carboxamide group.
Anthraquinone-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid: Contains an amino group in addition to the carboxylic acid group.
Uniqueness: 9,10-Dioxo-9,10-dihydroanthracene-2-carboxamide is unique due to its specific functional groups that allow it to participate in a wide range of chemical reactions
Properties
CAS No. |
7223-72-5 |
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Molecular Formula |
C15H9NO3 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C15H9NO3/c16-15(19)8-5-6-11-12(7-8)14(18)10-4-2-1-3-9(10)13(11)17/h1-7H,(H2,16,19) |
InChI Key |
RMBCGKBEXUZXEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N |
Origin of Product |
United States |
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